![molecular formula C9H11IN2O5 B583440 ent-Idoxuridine CAS No. 162239-35-2](/img/structure/B583440.png)
ent-Idoxuridine
Overview
Description
Ent-Idoxuridine is a biochemical used for proteomics research . It is an iodinated analogue of the nucleosides deoxyuridine and thymidine .
Molecular Structure Analysis
The molecular formula of ent-Idoxuridine is C9H11IN2O5, and its molecular weight is 354.10 . The theoretical molecular structures of five isomers of idoxuridine have been studied using the hybrid B3LYP method with the Lanl2dz and 3-21G* levels of theory in gas and aqueous solution phases .
Chemical Reactions Analysis
Idoxuridine acts as an antiviral agent by inhibiting viral replication by substituting itself for thymidine in viral DNA . This in turn inhibits thymidylate phosphorylase and viral DNA polymerases from properly functioning .
Physical And Chemical Properties Analysis
The molecular formula of ent-Idoxuridine is C9H11IN2O5, and its molecular weight is 354.10 . It occurs as a white, odorless, crystalline powder . It is slightly soluble in water and in alcohol, and is practically insoluble in chloroform and in ether .
Scientific Research Applications
Antiviral Agent
“ent-Idoxuridine” is an analog of deoxyuridine that inhibits viral DNA synthesis . It acts as an antiviral agent by inhibiting viral replication by substituting itself for thymidine in viral DNA . This in turn inhibits thymidylate phosphorylase and viral DNA polymerases from properly functioning .
Treatment of Viral Eye Infections
“ent-Idoxuridine” is used for the treatment of viral eye infections, including herpes simplex keratitis . It is able to replace thymidine in the enzymatic step of viral replication or "growth" .
Inhibition of Herpes Simplex Virus
The effect of “ent-Idoxuridine” results in the inability of the herpes simplex virus to reproduce or to infect/destroy tissue . It destroys the infective and destructive capacity of the viral material .
Treatment of Keratoconjunctivitis
“ent-Idoxuridine” is used in the treatment of keratoconjunctivitis caused by the herpes simplex virus .
Treatment of Keratitis
“ent-Idoxuridine” is also used in the treatment of viral keratitis .
Proteomics Research
“ent-Idoxuridine” is used as a biochemical for proteomics research .
Mechanism of Action
Target of Action
The primary target of ent-Idoxuridine is the viral DNA synthesis . It acts as an antiviral agent, specifically against the herpes simplex virus . The compound closely approximates the configuration of thymidine, one of the four building blocks of DNA, which is the genetic material of the herpes virus .
Mode of Action
ent-Idoxuridine inhibits viral replication by substituting itself for thymidine in viral DNA . This substitution inhibits thymidylate phosphorylase and viral DNA polymerases from properly functioning . It is an iodinated thymidine analog, activated intracellularly to tri-phosphate, which can inhibit DNA polymerases required for the incorporation of thymidine into viral DNA .
Biochemical Pathways
The biochemical pathway affected by ent-Idoxuridine involves the enzymatic step of viral replication or “growth”. By replacing thymidine in this step, ent-Idoxuridine leads to the production of faulty DNA . This results in a pseudostructure which cannot infect or destroy tissue .
Pharmacokinetics
ent-Idoxuridine is mainly used topically to treat herpes simplex keratitis . Epithelial lesions, especially initial attacks presenting with a dendritic ulcer, are most responsive to therapy, while infection with stromal involvement are less responsive . It is ineffective against herpes simplex virus type 2 and varicella-zoster .
Result of Action
The effect of ent-Idoxuridine results in the inability of the virus to reproduce or to infect/destroy tissue . By pre-empting a vital building block in the genetic material of the herpes simplex virus, it destroys the infective and destructive capacity of the viral material .
Action Environment
Factors such as pollution, radiation, noise, land use patterns, work environment, and climate change can potentially influence the action, efficacy, and stability of drugs
Safety and Hazards
Idoxuridine causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is suspected of causing genetic defects and damaging fertility or the unborn child . It is advised to use personal protective equipment as required, avoid breathing dust/fume/gas/mist/vapors/spray, and use only outdoors or in a well-ventilated area .
properties
IUPAC Name |
1-[(2S,5S)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-iodopyrimidine-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11IN2O5/c10-4-2-12(9(16)11-8(4)15)7-1-5(14)6(3-13)17-7/h2,5-7,13-14H,1,3H2,(H,11,15,16)/t5?,6-,7-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQFRJNBWHJMXHO-BYRXKDITSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2C=C(C(=O)NC2=O)I)CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](O[C@H](C1O)CO)N2C=C(C(=O)NC2=O)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11IN2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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